molecular formula C9H9N3O2 B3046361 methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate CAS No. 1234014-37-9

methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B3046361
CAS No.: 1234014-37-9
M. Wt: 191.19
InChI Key: HRQYHHJESTZCGV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the condensation of 3,4-diaminopyridine with formic acid under reflux conditions . This reaction yields the imidazo[4,5-c]pyridine core, which is then esterified to form the methyl ester derivative.

Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation and esterification steps.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different structural arrangement.

    Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.

    Imidazo[1,5-a]pyridine: Explored for its anti-inflammatory and anticancer properties.

Uniqueness: Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a GABA A receptor agonist and proton pump inhibitor sets it apart from other imidazopyridine derivatives .

Properties

IUPAC Name

methyl 3-methylimidazo[4,5-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-5-11-6-3-7(9(13)14-2)10-4-8(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQYHHJESTZCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=NC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206084
Record name Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234014-37-9
Record name Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234014-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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